molecular formula C21H37N3O3S B6098411 1-[[3-Butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl]-3-propoxypiperidine

1-[[3-Butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl]-3-propoxypiperidine

Cat. No.: B6098411
M. Wt: 411.6 g/mol
InChI Key: DVIDJUCDRGIJKF-UHFFFAOYSA-N
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Description

1-[[3-Butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl]-3-propoxypiperidine is a complex organic compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by its unique structure, which includes a butyl group, a cyclobutylmethylsulfonyl group, and a propoxypiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[3-Butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl]-3-propoxypiperidine involves multiple steps, starting from readily available starting materials

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[[3-Butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl]-3-propoxypiperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Various amines, alcohols, and thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Various substituted imidazole derivatives

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It may serve as a probe for studying biological processes involving imidazole-containing enzymes and receptors.

    Medicine: The compound could be explored for its potential pharmacological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: It can be used in the development of new materials with specific properties, such as catalysts and sensors.

Mechanism of Action

The mechanism of action of 1-[[3-Butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl]-3-propoxypiperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzymes, affecting their catalytic activity. The sulfonyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The propoxypiperidine moiety can enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-Butyl-2-(cyclobutylmethylsulfonyl)imidazole
  • 3-Propoxypiperidine
  • 1-Butyl-2-(methylsulfonyl)imidazole

Uniqueness

1-[[3-Butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl]-3-propoxypiperidine is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the butyl and cyclobutylmethylsulfonyl groups enhances its lipophilicity and potential for membrane permeability. The propoxypiperidine moiety provides additional functionalization possibilities, making it a versatile compound for various applications.

Properties

IUPAC Name

1-[[3-butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl]-3-propoxypiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H37N3O3S/c1-3-5-12-24-19(15-23-11-7-10-20(16-23)27-13-4-2)14-22-21(24)28(25,26)17-18-8-6-9-18/h14,18,20H,3-13,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVIDJUCDRGIJKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CN=C1S(=O)(=O)CC2CCC2)CN3CCCC(C3)OCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H37N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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